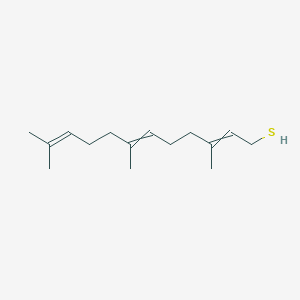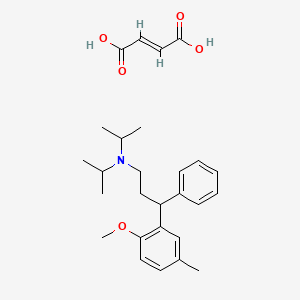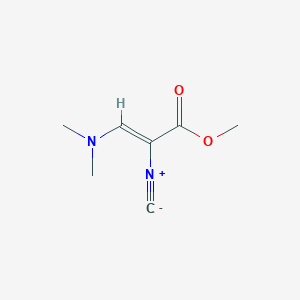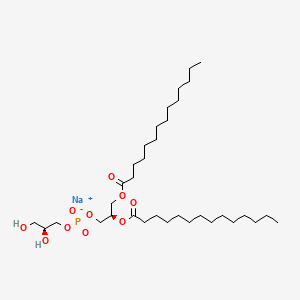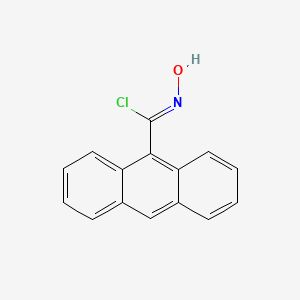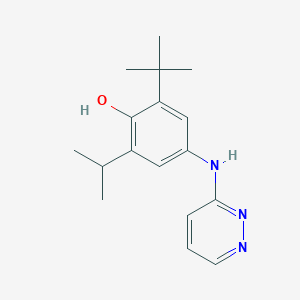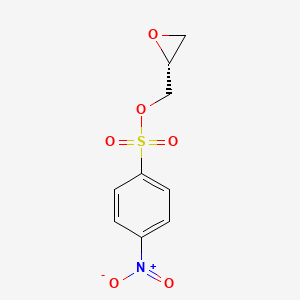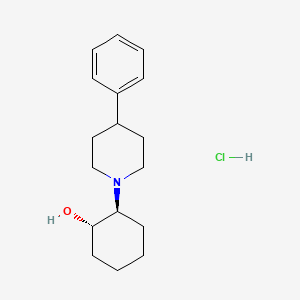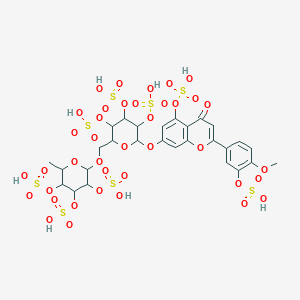
雷诺嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dosmalfate is a cytoprotective agent of flavonoid nature, primarily used as a non-systemic antiulcer agent. It is known for its ability to form a complex with pepsin protein substrate or pepsin itself, thereby protecting the gastrointestinal mucosa .
科学研究应用
Dosmalfate has a wide range of scientific research applications, including:
安全和危害
Ranolazine is harmful if swallowed. It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
准备方法
Synthetic Routes and Reaction Conditions
Dosmalfate is synthesized through a series of chemical reactions involving flavonoid derivatives. The preparation of dosmalfate dispersible tablets involves mixing dosmalfate with starch, microcrystalline cellulose, polyvinyl pyrrolidone, carboxymethyl cellulose sodium, and hydroxypropyl cellulose. The mixture is then granulated, dried, and tabletted .
Industrial Production Methods
The industrial production of dosmalfate involves the use of pharmaceutical adjuvants such as fillers, binding agents, disintegrating agents, lubricants, fluidizers, antitack agents, and aromatic and sweetening agents. These components are mixed, granulated, dried, and compressed into tablets to improve the disintegration rate and dissolution capability of the medicine .
化学反应分析
Types of Reactions
Dosmalfate undergoes various chemical reactions, including:
Oxidation: Dosmalfate can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: Substitution reactions are common, where functional groups in dosmalfate are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include various derivatives of dosmalfate, which may have different pharmacological properties and applications .
作用机制
Dosmalfate exerts its effects by forming a protective barrier over the mucosal lining in the gastrointestinal tract. This barrier prevents the action of pepsin on the mucosa, thereby protecting it from damage. The compound also reduces inflammation by decreasing neutrophil infiltration and interleukin-1 beta levels, and by increasing prostaglandin production in the colon mucosa .
相似化合物的比较
Similar Compounds
Sucralfate: Another cytoprotective agent used in the treatment of peptic ulcers.
Diosmin: A flavonoid with similar protective properties.
Rutin: Another flavonoid with antioxidant and anti-inflammatory properties.
Uniqueness of Dosmalfate
Dosmalfate is unique in its ability to form a complex with pepsin, providing a protective barrier in the gastrointestinal tract. This property sets it apart from other similar compounds, making it particularly effective in the treatment of peptic ulcers and other gastrointestinal disorders .
属性
CAS 编号 |
122312-55-4 |
|---|---|
分子式 |
C28H59Al14O74S8- |
分子量 |
2214.0 g/mol |
IUPAC 名称 |
tetradecaaluminum;[2-methoxy-5-[7-[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4R,5S,6S)-6-methyl-3,4,5-trisulfonatooxyoxan-2-yl]oxymethyl]-3,4,5-trisulfonatooxyoxan-2-yl]oxy-4-oxo-5-sulfonatooxychromen-2-yl]phenyl] sulfate;pentatriacontahydroxide |
InChI |
InChI=1S/C28H32O39S8.14Al.35H2O/c1-10-21(62-70(36,37)38)23(64-72(42,43)44)25(66-74(48,49)50)27(56-10)55-9-19-22(63-71(39,40)41)24(65-73(45,46)47)26(67-75(51,52)53)28(59-19)57-12-6-17-20(18(7-12)61-69(33,34)35)13(29)8-15(58-17)11-3-4-14(54-2)16(5-11)60-68(30,31)32;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h3-8,10,19,21-28H,9H2,1-2H3,(H,30,31,32)(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53);;;;;;;;;;;;;;;35*1H2/q;14*+3;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-43/t10-,19+,21-,22+,23+,24-,25+,26+,27+,28+;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/m0................................................./s1 |
InChI 键 |
RIIQJLBJDMMSSK-RHFFRRHRSA-A |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C(=C3)OS(=O)(=O)[O-])C(=O)C=C(O4)C5=CC(=C(C=C5)OC)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3] |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C(=C3)OS(=O)(=O)O)C(=O)C=C(O4)C5=CC(=C(C=C5)OC)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |
规范 SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C(=C3)OS(=O)(=O)[O-])C(=O)C=C(O4)C5=CC(=C(C=C5)OC)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3] |
同义词 |
(Mu7-((diosmin heptasulfato)(7-)))tetracontahydroxytetradecaaluminum |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3AR,4R,6AS)-5-Benzyl-4-((S)-2,2-dimethyl-[1,3]dioxolan-4-YL)-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-C]pyrrole](/img/structure/B1142454.png)

